

6-Bromo-2-fluoro-3-iodophenylboronic acid structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Bromo-2-fluoro-3-iodophenylboronic acid
Cat. No.:	B1286894

[Get Quote](#)

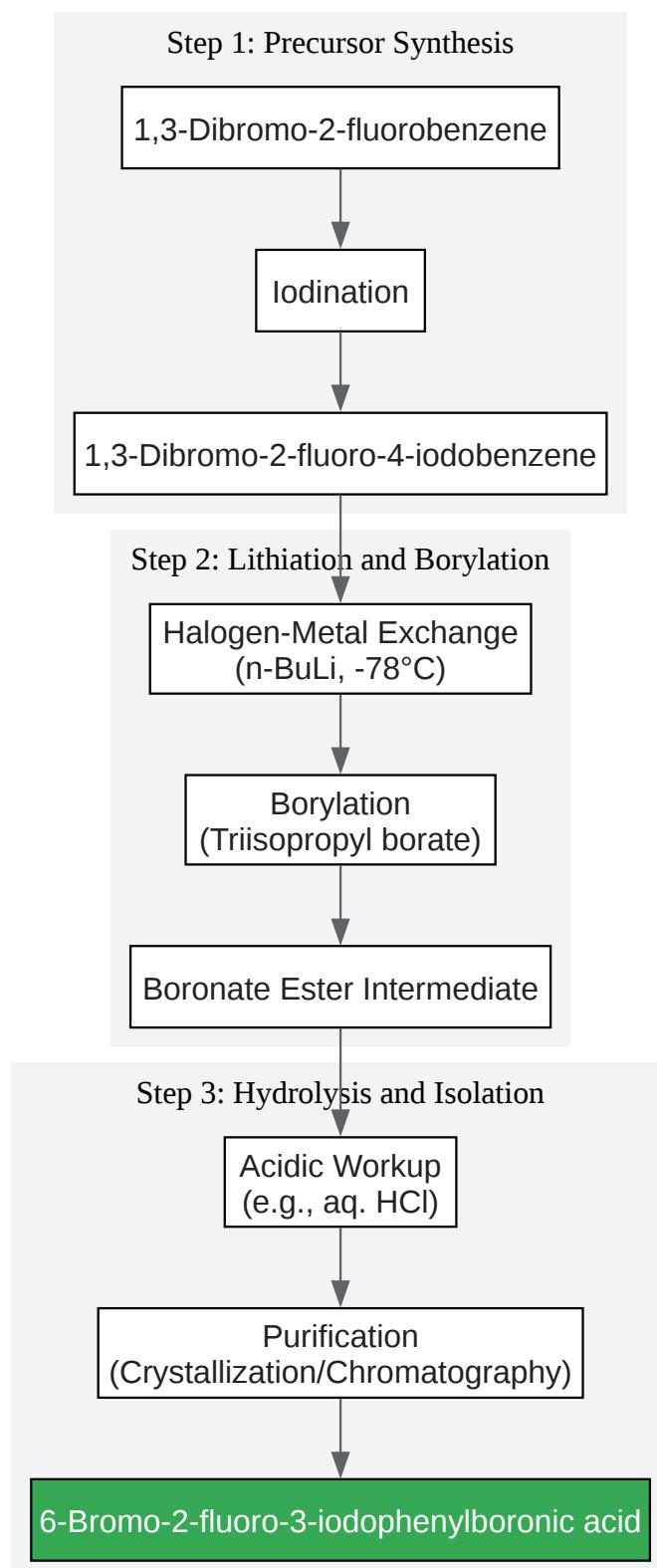
An In-depth Technical Guide to **6-Bromo-2-fluoro-3-iodophenylboronic acid**

Introduction

6-Bromo-2-fluoro-3-iodophenylboronic acid is a polyhalogenated organoboron compound of significant interest in organic synthesis. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The strategic placement of three different halogen atoms (F, Br, I) on the phenyl ring, each with distinct reactivity profiles, allows for sequential and site-selective transformations. This enables the construction of complex, highly substituted biaryl and heterocyclic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive overview of its structure, properties, a plausible synthetic route, and its application in catalysis, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental properties of **6-Bromo-2-fluoro-3-iodophenylboronic acid** are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.


Property	Value	Reference
CAS Number	1072951-90-6	[1]
Molecular Formula	C ₆ H ₄ BBrFIO ₂	[1] [2]
Molecular Weight	344.71 g/mol	[1]
Chemical Name	(6-Bromo-2-fluoro-3-iodophenyl)boronic acid	[1] [3]
Appearance	Typically a solid	[4]
Canonical SMILES	B(C1=C(C(=C(C=C1)I)F)Br)(O)O	

Note: Physical properties such as melting point and solubility may vary depending on the purity and crystalline form of the compound. It is typically stored at 2-8°C.[\[4\]](#)

Synthesis and Experimental Protocol

While a specific, published synthesis for **6-Bromo-2-fluoro-3-iodophenylboronic acid** is not readily available in the provided search results, a standard and reliable method for preparing arylboronic acids involves the reaction of an organolithium or Grignard reagent with a borate ester, followed by acidic hydrolysis.[\[5\]](#) The following is a detailed, representative protocol for its synthesis starting from a plausible precursor, 1,3-dibromo-2-fluoro-4-iodobenzene.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Bromo-2-fluoro-3-iodophenylboronic acid**.

Detailed Experimental Protocol

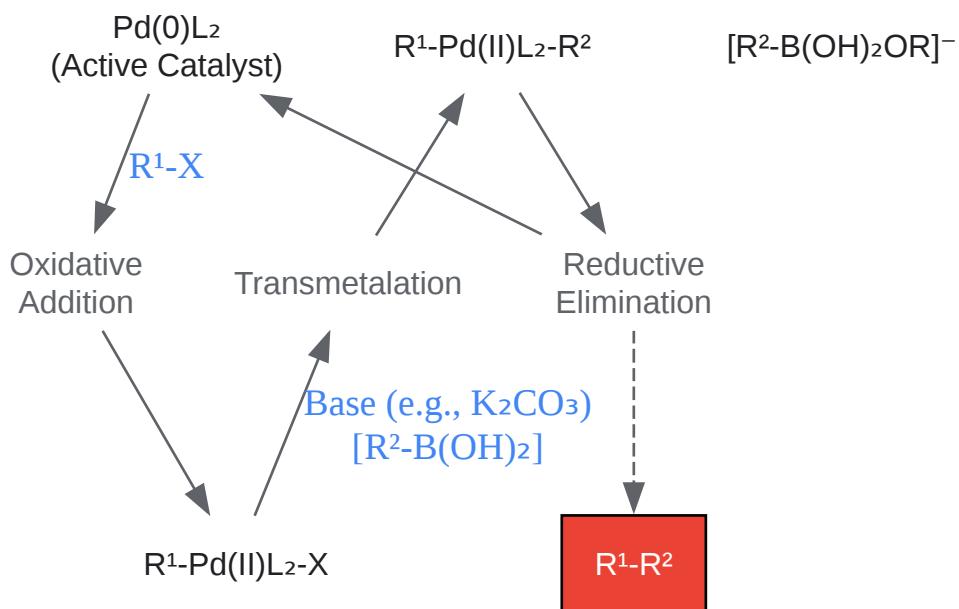
Objective: To synthesize **6-Bromo-2-fluoro-3-iodophenylboronic acid** via halogen-metal exchange and subsequent borylation.

Materials:

- 1,3-Dibromo-2-fluoro-4-iodobenzene (precursor, assumed available)
- Anhydrous tetrahydrofuran (THF)[\[5\]](#)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
- Triisopropyl borate[\[5\]](#)
- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
- Diethyl ether
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas (for inert atmosphere)[\[5\]](#)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,3-dibromo-2-fluoro-4-iodobenzene (1.0 equivalent). Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.[\[5\]](#)
- Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The selective exchange occurs at the bromine atom positioned between the fluorine and iodine, which is the most sterically accessible and activated site. The reaction mixture is stirred at -78 °C for 1-2 hours.
- Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, the mixture is


allowed to slowly warm to room temperature and stirred overnight.

- **Hydrolysis and Workup:** The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
- **Extraction:** The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product, **6-Bromo-2-fluoro-3-iodophenylboronic acid**.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of **6-Bromo-2-fluoro-3-iodophenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.^{[6][7]} The differential reactivity of the C-I and C-Br bonds allows for selective, sequential couplings. The C-I bond is significantly more reactive than the C-Br bond in typical palladium-catalyzed systems, enabling the selective coupling at the C3 position while leaving the C6-Br bond intact for a subsequent, different coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Typical Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A summary of typical conditions is provided below.

Component	Examples	Purpose	Reference
Catalyst	Pd(PPh ₃) ₄ , Pd(OAc) ₂ , Pd ₂ (dba) ₃	Provides the active Pd(0) species that drives the catalytic cycle.	[6][8]
Ligand	PPh ₃ , P(t-Bu) ₃ , PCy ₃ , SPhos, XPhos	Stabilizes the palladium center and modulates its reactivity and selectivity.	[6][8]
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄ , NaOH, KF	Activates the boronic acid to facilitate the transmetalation step.	[6][9]
Solvent	Toluene, Dioxane, THF, DMF, Water (often as a biphasic mixture)	Solubilizes reactants and influences reaction rate and yield.	[8]
Aryl Halide	Aryl Iodides, Aryl Bromides, Aryl Chlorides, Aryl Triflates	The electrophilic partner in the coupling reaction (reactivity: I > Br > OTf > Cl).	[7]

Conclusion

6-Bromo-2-fluoro-3-iodophenylboronic acid is a highly functionalized synthetic intermediate with significant potential in the assembly of complex organic molecules. Its key advantage lies in the orthogonal reactivity of its halogen substituents, which allows for programmed, stepwise functionalization via Suzuki-Miyaura cross-coupling reactions. The protocols and data presented in this guide offer a technical foundation for researchers aiming to leverage this versatile building block in pharmaceutical discovery, materials science, and fine chemical synthesis. The continued exploration of its reactivity will undoubtedly lead to novel and efficient synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. aobchem.com [aobchem.com]
- 3. m.globalchemmall.com [m.globalchemmall.com]
- 4. 2-Bromypyridin-5-boronsäure ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [6-Bromo-2-fluoro-3-iodophenylboronic acid structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1286894#6-bromo-2-fluoro-3-iodophenylboronic-acid-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com